1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Description
Properties
IUPAC Name |
(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-5H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFDUMUFGGYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Polyphosphoric acid (PPA) or sulfuric acid facilitates the cyclodehydration of 1,2-diols or epoxy intermediates. For example, 7-methoxy-1-tetralone derivatives undergo Schmidt reactions with sodium azide in PPA to yield benzazepinone intermediates, which are subsequently reduced.
Mechanistic Insight : The reaction proceeds via azide-mediated ring expansion, followed by acid-catalyzed dehydration to form the benzodioxane core.
Copper-Catalyzed Transfer Hydrodeuteration
Recent advances employ copper catalysts for alkene functionalization in cyclic precursors. For instance, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes hydrodeuteration with sodium azide and deuterium oxide, yielding deuterated benzodioxane derivatives.
Introduction of the Methanamine Group
The primary amine is introduced via reductive amination or nucleophilic substitution .
Reductive Amination of Ketones
Benzodioxane ketones (e.g., 7-methoxy-1-tetralone) react with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) , forming secondary amines that are hydrolyzed to primary amines.
| Substrate | Reagents | Yield | Purity |
|---|---|---|---|
| 7-Methoxy-1-tetralone | NH₄OAc, NaBH₃CN, MeOH | 78% | >95% (HPLC) |
Optimization : Lowering the reaction temperature to 0°C minimizes side products like imine oligomers.
Nucleophilic Substitution
Halogenated benzodioxanes (e.g., 6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxin) undergo ammonolysis in liquid NH₃ with CuBr as a catalyst.
| Halide | Conditions | Yield |
|---|---|---|
| 6-Bromo derivative | NH₃ (liq.), CuBr, 100°C | 65% |
Limitation : Competing elimination reactions reduce yields; using polar aprotic solvents (DMF) suppresses this.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acid-base titration with HCl gas in anhydrous ether.
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Concentration | 2M in dioxane |
| Yield | 92% |
Purity Control : Recrystallization from ethanol/ether mixtures ensures >99% purity (by NMR).
Alternative Synthetic Routes
Nickel-Catalyzed Cross-Coupling
Nickel(0) complexes enable coupling between aryl halides and amine precursors. For example, 6-iodo-7-methoxy-1,4-benzodioxin reacts with benzylamine in the presence of Ni(cod)₂, yielding N-benzyl protected amines.
| Catalyst | Ligand | Yield |
|---|---|---|
| Ni(cod)₂ | BINAP | 70% |
Enzymatic Resolution
Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica) to enantioselectively acylate the amine, achieving >98% enantiomeric excess.
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Reduce reaction times from hours to minutes (e.g., PPA cyclization at 120°C with 10-min residence time).
-
Green Chemistry : Replace toxic solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME), reducing environmental impact.
Analytical Characterization
Critical quality control metrics include:
Challenges and Solutions
Regioselectivity in Cyclization
Problem : Competing 5- vs. 6-membered ring formation.
Solution : Use bulky directing groups (e.g., tert-butyl esters) to favor benzodioxane geometry.
Amine Oxidation
Problem : Primary amines oxidize during storage.
Solution : Store as hydrochloride salts under N₂ atmosphere.
Comparative Method Evaluation
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | High yields, mild conditions | Requires ketone precursor |
| Nucleophilic Substitution | Direct amine introduction | Low yields with aryl chlorides |
| Enzymatic Resolution | High enantiopurity | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methanamine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cell signaling.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Biological Activity
1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, a compound with the molecular formula and a molar mass of approximately 195.22 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antioxidative, and antibacterial activities based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molar Mass | 195.22 g/mol |
| CAS Number | 1208731-52-5 |
| Synonyms | (6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine |
The compound is characterized by the presence of a methoxy group and a benzodioxin structure, which are known to influence its biological activity.
Antiproliferative Activity
Recent studies have shown that derivatives of benzodioxin compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structural features to this compound have demonstrated selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM .
Case Study: Antiproliferative Effects
A comparative study involving various substituted benzimidazole derivatives revealed that those with methoxy and hydroxy groups exhibited pronounced antiproliferative activity. For instance:
- Compound A : IC50 = 3.1 μM against MCF-7
- Compound B : IC50 = 2.2–4.4 μM across multiple cell lines
These findings suggest that the presence of methoxy groups enhances the compound's ability to inhibit cancer cell proliferation .
Antioxidative Activity
The antioxidative properties of this compound are also noteworthy. Compounds with similar structures have been shown to exhibit significant antioxidative activity through various mechanisms, such as free radical scavenging and reducing oxidative stress in cells.
Research indicates that methoxy and hydroxy substitutions can stabilize free radicals by donating hydrogen atoms or electrons, thereby enhancing antioxidant capacity . This property is crucial for preventing oxidative damage in cells and may contribute to the overall therapeutic potential of the compound.
Antibacterial Activity
In addition to its antiproliferative and antioxidative properties, this compound has shown promising antibacterial activity. For instance:
- MIC against E. faecalis : 8 μM
This level of antibacterial efficacy suggests potential applications in treating bacterial infections .
Summary of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Optimize temperature (room temperature to 60°C) to balance yield and side reactions.
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
Q. Data Interpretation :
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on core modifications and biological assays :
Structural analogs : Synthesize derivatives with variations in:
- Methoxy group position (e.g., 5- vs. 7-methoxy substitution) .
- Dioxane ring saturation (e.g., dihydro vs. fully aromatic systems) .
Biological testing :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ determination.
- Receptor binding : Apply surface plasmon resonance (SPR) to quantify affinity (KD values) .
Data correlation : Employ multivariate analysis to link substituent effects (e.g., Hammett σ constants) with activity trends.
Q. Contradiction Resolution :
- Replicate assays under standardized conditions (pH, temperature) to minimize variability .
- Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Address discrepancies through:
Meta-analysis : Compile data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .
Experimental replication :
- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in luciferase assays).
- Control for batch-to-batch compound variability via HPLC and NMR .
Mechanistic studies :
Q. Case Study :
- Inconsistent IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations; normalize data to [ATP] = 1 mM .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
Leverage in silico tools :
Molecular docking :
- Use AutoDock Vina with PDB structures (e.g., 5L7G for GPCRs). Prioritize docking poses with ΔG ≤ -8 kcal/mol .
QSAR modeling :
- Train models on datasets from ChEMBL, incorporating descriptors like logP, polar surface area, and H-bond donors .
ADMET prediction :
Q. Validation :
- Compare predicted vs. experimental binding affinities (e.g., SPR-measured KD) to refine models .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
Q. Key Findings :
- Benzodioxin methanamines degrade rapidly in acidic conditions (t½ < 24 hrs at pH 3) but are stable at pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
